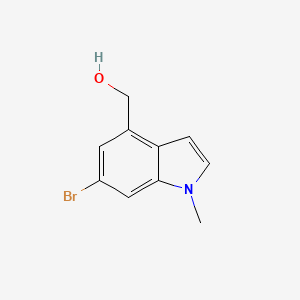
(6-Bromo-1-methyl-1H-indol-4-yl)-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Bromo-1-methyl-1H-indol-4-yl)-methanol: is a brominated indole derivative with a methanol group attached to the 4-position of the indole ring. Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals due to their diverse biological activities.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 6-bromoindole as the starting material.
Alkylation: The indole is alkylated using methyl iodide to introduce the methyl group at the 1-position.
Hydroxylation: The methanol group is introduced through hydroxylation at the 4-position.
Industrial Production Methods:
Scale-Up: The synthesis can be scaled up using industrial reactors, ensuring controlled reaction conditions to maintain product purity and yield.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
(6-Bromo-1-methyl-1H-indol-4-yl)-methanol: undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert the methanol group to a carboxylic acid.
Reduction: Reduction reactions can reduce the bromine atom to hydrogen.
Substitution: Substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include nucleophiles such as amines and alcohols.
Major Products Formed:
Oxidation: 6-Bromo-1-methyl-1H-indole-4-carboxylic acid.
Reduction: 6-Bromo-1-methyl-1H-indol-4-yl-hydride.
Substitution: Various substituted indoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(6-Bromo-1-methyl-1H-indol-4-yl)-methanol: has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic uses in treating various diseases.
Industry: Utilized in the development of new pharmaceuticals and organic materials.
Mecanismo De Acción
The compound exerts its effects through interactions with molecular targets and pathways:
Molecular Targets: Binds to specific receptors or enzymes, influencing their activity.
Pathways Involved: May modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparación Con Compuestos Similares
(6-Bromo-1-methyl-1H-indol-4-yl)-methanol: is compared with other similar indole derivatives:
Similar Compounds: 6-Bromoindole, 1-methylindole, and other brominated indoles.
This compound's unique structure and properties make it a valuable subject of study in various scientific fields. Its diverse applications and potential benefits highlight its importance in ongoing research and industrial development.
Would you like more information on any specific aspect of this compound?
Propiedades
IUPAC Name |
(6-bromo-1-methylindol-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-12-3-2-9-7(6-13)4-8(11)5-10(9)12/h2-5,13H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZKSFGRFDLRIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=C(C=C21)Br)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














